Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide
Description
Rel-(1R,5S,9r)-9-Amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide is a bicyclic sulfone derivative characterized by a 3-thia-7-azabicyclo[3.3.1]nonane core. Key structural features include:
- Stereochemistry: The rel-(1R,5S,9r) configuration defines spatial arrangement, influencing biological activity and molecular interactions.
- Functional groups: A benzyl group at position 7, an amino group at position 9, and a sulfone group (3,3-dioxide) at the sulfur atom.
- Physicochemical properties: The sulfone group enhances polarity and aqueous solubility compared to non-oxidized thia analogs.
Properties
Molecular Formula |
C14H20N2O2S |
|---|---|
Molecular Weight |
280.39 g/mol |
IUPAC Name |
(1S,5R)-7-benzyl-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-amine |
InChI |
InChI=1S/C14H20N2O2S/c15-14-12-7-16(6-11-4-2-1-3-5-11)8-13(14)10-19(17,18)9-12/h1-5,12-14H,6-10,15H2/t12-,13+,14? |
InChI Key |
OAXAHCOFWJHZLV-PBWFPOADSA-N |
Isomeric SMILES |
C1[C@@H]2CS(=O)(=O)C[C@@H](C2N)CN1CC3=CC=CC=C3 |
Canonical SMILES |
C1C2CS(=O)(=O)CC(C2N)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the amino group, and incorporation of the benzyl and thia groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions are carefully controlled to achieve the desired products with high selectivity.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential therapeutic applications, particularly in the field of antiarrhythmic agents. In studies involving animal models, it has been shown to suppress induced ventricular tachycardia effectively. For instance, doses of 3 and 6 mg/kg were able to markedly reduce this condition in canine models, demonstrating its efficacy similar to established antiarrhythmic drugs like lidocaine .
Table 1: Summary of Antiarrhythmic Properties
| Compound | Dosage (mg/kg) | Effect on Ventricular Tachycardia | Increase in Blood Pressure (%) |
|---|---|---|---|
| Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide | 3 & 6 | Marked suppression in 5/6 dogs | 10-15% increase |
Synthetic Applications
The compound serves as a versatile building block in organic synthesis. Its bicyclic structure allows for various modifications that can lead to the development of novel compounds with diverse biological activities. Recent studies have focused on synthesizing derivatives of this bicyclic framework to explore their pharmacological properties.
Synthetic Methodologies
- Radical-Based Strategies : Innovative approaches have been employed to construct derivatives of azabicyclo[3.3.1]nonane using radical cyclization techniques. These methods enhance the accessibility of complex structures that may exhibit improved biological activities .
- Base-Promoted Reactions : The use of base-promoted intramolecular reactions has been reported for synthesizing bicyclo[3.3.1]nonanes and their derivatives, facilitating the exploration of their chemical space .
Research into the biological activity of this compound indicates potential interactions with various biological targets:
- Vasopressin Receptors : Some derivatives have shown affinity for vasopressin receptors, which are crucial for regulating blood pressure and fluid balance .
- Serotonin Receptors : Preliminary studies suggest that certain analogs may interact with serotonin receptor subtypes, indicating potential applications in treating mood disorders or anxiety .
Case Studies
Several case studies highlight the compound's relevance in drug discovery:
- A study demonstrated the synthesis of a series of benzazepine derivatives from azabicyclo[3.3.1]nonane frameworks, assessing their binding affinities to serotonin receptors and evaluating their potential as antidepressants .
- Another investigation focused on the modification of the azabicyclo structure to enhance its selectivity and potency against specific targets involved in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Sulfur vs. Oxygen : Replacement of sulfur with oxygen (e.g., 3-oxa analogs) reduces electronegativity and alters conformational stability .
- C9 Modifications: The amino group in the target compound may enhance hydrogen bonding compared to ketones (e.g., antiarrhythmic compound ) or carboxylic acids (e.g., ).
- Sulfone vs.
Conformational Analysis
Bicyclo[3.3.1]nonane derivatives exhibit chair-chair or chair-boat conformations depending on substituents and heteroatoms:
- Target Compound : Predicted to adopt a chair-chair conformation due to steric and electronic effects of the sulfone and benzyl groups.
- 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one: X-ray studies confirm a rare chair-boat conformation stabilized by trigonal nitrogen and ketone geometry .
- 3-Oxa Analogs : Oxygen’s smaller atomic radius favors chair-chair conformations, similar to the target compound .
Table 2: Pharmacological Comparison
Key Findings :
- The target compound’s amino group could improve selectivity for neurological targets compared to antiarrhythmic ketone derivatives .
- Sulfone derivatives (e.g., ) may exhibit enhanced metabolic stability over sulfide analogs.
Biological Activity
Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide is a compound of significant interest due to its potential biological activities and therapeutic applications. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H20N2O2S
- Molecular Weight : 280.39 g/mol
- CAS Number : 1691197-37-1
- Purity : 97% .
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the bicyclic structure followed by functional group modifications to introduce the amino and benzyl groups. The detailed synthetic routes can vary but generally follow established protocols for bicyclic compounds.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit properties similar to known pharmacological agents.
Pharmacological Effects
- Antiarrhythmic Properties : A related compound, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane, demonstrated significant antiarrhythmic effects in canine models. Doses of 3 and 6 mg/kg effectively suppressed induced ventricular tachycardia in five out of six dogs tested .
- Kinase Inhibition : Research indicates that compounds with similar structures may act as kinase inhibitors, which are crucial in regulating various cellular processes including apoptosis and cell proliferation .
Case Study 1: Antiarrhythmic Testing
In a study evaluating the antiarrhythmic properties of related bicyclic compounds, the administration of 7-benzyl derivatives resulted in a marked suppression of ventricular tachycardia in canine models. The compound's ability to increase blood pressure by 10–15% shortly after administration was also noted .
Case Study 2: Kinase Activity Modulation
Research on related compounds has shown potential for modulating kinase activity associated with endoplasmic reticulum stress. These compounds may help prevent the activation of apoptotic pathways through selective inhibition of specific kinases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
